molecular formula C9H9FN2O B067239 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 170099-04-4

7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B067239
M. Wt: 180.18 g/mol
InChI Key: BPJHVOVVGNUGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinoxaline backbone and a fluorine atom at the 7-position and a methyl group at the 6-position. This compound has gained attention due to its potential as a pharmacological tool in studying certain biological processes.

Mechanism Of Action

The mechanism of action of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with glutamate receptors. Specifically, it has been shown to selectively inhibit the NMDA subtype of glutamate receptor. This inhibition results in a decrease in the activity of these receptors, which can lead to changes in synaptic plasticity and ultimately affect learning and memory processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one are largely related to its inhibition of NMDA receptors. This inhibition can lead to changes in synaptic plasticity and alter the function of neural circuits involved in learning and memory. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high selectivity for NMDA receptors and its potential as a pharmacological tool in studying the glutamatergic system. However, limitations include its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several potential future directions for research involving 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is in the development of more selective and potent inhibitors of NMDA receptors. Additionally, this compound may have potential applications in the treatment of anxiety disorders or other neurological conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.

Scientific Research Applications

7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in scientific research to study various biological processes. One such application is in the study of the glutamatergic system, which is involved in learning and memory. This compound has been shown to selectively inhibit a specific subtype of glutamate receptor, making it a useful tool in studying the function of these receptors.

properties

CAS RN

170099-04-4

Product Name

7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

7-fluoro-6-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-5-2-7-8(3-6(5)10)12-9(13)4-11-7/h2-3,11H,4H2,1H3,(H,12,13)

InChI Key

BPJHVOVVGNUGJK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1F)NC(=O)CN2

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=O)CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(4-fluoro-5-methyl-2-nitrophenyl)glycine sodium salt (0.125 g, 0.548 mmol) and tin (II) chloride dihydrate (0.370 g, 1.64 mmol, Aldrich, used as received) in ethanol (3.0 mL) was refluxed for 30 min. It was then cooled to room temperature and the solvent was removed under vacuum. The residue was diluted with water (4.0 mL) and basified with saturated NaHCO3 to pH~8. The resulting suspension was extracted with ethyl acetate (30 mL). The extract was dried over Na2SO4 and evaporated to yield 0.032 g of the title compound as a yellow powder, which was used for the next reaction; 1H NMR (DMSO-d6): 2.024 (s, 3H), 3.607 (s, 2H), 5.751 (s, 1H), 6.453 (d, 1H, J=9.9 Hz), 6.456 (d, 1H, J=8.1 Hz), 10.162 (s, 1H).
Name
N-(4-fluoro-5-methyl-2-nitrophenyl)glycine sodium salt
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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